molecular formula C15H13Cl2F3N2O3S B7982482 (3,6-Dichlorobenzothiophen-2-yl)-piperazin-1-yl-methanone 2,2,2-trifluoroacetic acid

(3,6-Dichlorobenzothiophen-2-yl)-piperazin-1-yl-methanone 2,2,2-trifluoroacetic acid

Cat. No.: B7982482
M. Wt: 429.2 g/mol
InChI Key: FZYYPLPOXAHJTF-UHFFFAOYSA-N
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Description

(3,6-Dichlorobenzothiophen-2-yl)-piperazin-1-yl-methanone 2,2,2-trifluoroacetic acid is a synthetic small molecule characterized by a benzothiophene core substituted with chlorine atoms at the 3- and 6-positions, a piperazine-linked methanone group, and a trifluoroacetic acid counterion. The trifluoroacetic acid component likely enhances solubility or stabilizes the compound as a salt form, a strategy frequently employed in drug formulation .

Properties

IUPAC Name

(3,6-dichloro-1-benzothiophen-2-yl)-piperazin-1-ylmethanone;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2OS.C2HF3O2/c14-8-1-2-9-10(7-8)19-12(11(9)15)13(18)17-5-3-16-4-6-17;3-2(4,5)1(6)7/h1-2,7,16H,3-6H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYYPLPOXAHJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3,6-Dichlorobenzothiophen-2-yl)-piperazin-1-yl-methanone 2,2,2-trifluoroacetic acid is a novel synthetic derivative that has garnered interest for its potential biological activities. This article explores its pharmacological properties, including antibacterial and anticancer effects, as well as its mechanisms of action based on recent research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A benzothiophene moiety, contributing to its hydrophobic characteristics.
  • A piperazine ring, known for enhancing bioactivity through interactions with various biological targets.
  • A trifluoroacetic acid group, which may influence solubility and biological interactions.

Antibacterial Properties

Recent studies have indicated that compounds similar to (3,6-Dichlorobenzothiophen-2-yl)-piperazin-1-yl-methanone exhibit significant antibacterial activity. For instance:

  • A series of piperazine derivatives demonstrated effective inhibition against various bacterial strains with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 8 µg/mL .
  • The incorporation of halogen atoms in the structure has been linked to enhanced antibacterial potency due to increased lipophilicity and better membrane penetration.

Anticancer Effects

The compound has also shown promise in anticancer applications:

  • In vitro studies revealed that benzothiophene derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways .
  • The presence of the piperazine ring is known to enhance interaction with specific receptors involved in cancer progression, leading to reduced cell proliferation rates.

The biological activity of (3,6-Dichlorobenzothiophen-2-yl)-piperazin-1-yl-methanone is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Modulation : It potentially interacts with neurotransmitter receptors or growth factor receptors, altering signaling pathways critical for cell survival and proliferation.
  • Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels within cells, leading to oxidative damage and subsequent apoptosis .

Study 1: Antibacterial Activity

A study conducted on a series of piperazine derivatives found that one derivative exhibited an MIC of 0.75 µg/mL against Staphylococcus aureus. This study supports the hypothesis that structural modifications significantly enhance antibacterial efficacy .

Study 2: Anticancer Activity

In another investigation focusing on the anticancer potential of benzothiophene derivatives, researchers reported that a related compound induced apoptosis in MCF-7 breast cancer cells at concentrations as low as 10 µM. Flow cytometry analysis confirmed increased annexin V binding, indicating early apoptotic changes .

Data Tables

PropertyValue
Molecular Weight365.25 g/mol
SolubilitySoluble in DMSO and DMF
Antibacterial MIC0.5 - 8 µg/mL
Anticancer IC5010 µM (MCF-7 cells)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is an analysis of its closest analogs based on chemical class and functional motifs.

Structural Analogues in Agrochemicals

Several sulfonylurea herbicides share functional similarities, such as halogenation and heterocyclic systems, though their core structures differ. Examples from the Pesticide Chemicals Glossary (2001) include:

Compound Name Core Structure Key Functional Groups Application
Target Compound Benzothiophene 3,6-Dichloro; piperazine; TFA salt Hypothesized herbicide
Triflusulfuron methyl ester Triazine Trifluoroethoxy; sulfonylurea; methyl ester Herbicide (sulfonylurea)
Metsulfuron methyl ester Triazine Methoxy; sulfonylurea; methyl ester Herbicide (sulfonylurea)
Chloramben Benzoic acid 3-Amino-2,5-dichloro Herbicide (auxin mimic)

Key Observations:

Core Heterocycles : The target compound’s benzothiophene core distinguishes it from triazine-based sulfonylureas (e.g., triflusulfuron) and benzoic acid derivatives (e.g., chloramben). Benzothiophenes are less common in herbicides but are explored in pharmaceuticals for their electron-rich aromatic systems, which may enhance binding to biological targets.

Halogenation : The 3,6-dichloro substitution on the benzothiophene parallels the dichloro motif in chloramben, a herbicide targeting weed growth via auxin disruption. Halogens often improve lipophilicity and resistance to metabolic degradation .

Piperazine vs. Sulfonylurea: The piperazine-methanone group in the target compound contrasts with the sulfonylurea bridges in triazine herbicides. Piperazines are typically employed to modulate solubility or serve as linkers in drug design, suggesting this compound may prioritize bioavailability or systemic distribution over direct enzyme inhibition.

Trifluoroacetic Acid (TFA) : The TFA counterion is uncommon in commercial herbicides but prevalent in pharmaceuticals to enhance crystallinity and stability. This may indicate the compound is in early-stage development or tailored for specific formulation requirements .

Physicochemical and Activity Comparisons

While quantitative data (e.g., logP, IC50) for the target compound are unavailable, inferences can be drawn from analogs:

  • Solubility : The TFA salt likely improves aqueous solubility compared to neutral esters like metsulfuron-methyl. However, this may reduce membrane permeability, necessitating formulation adjustments.
  • Selectivity : Dichlorinated benzothiophenes may exhibit different target selectivity compared to triazine-based herbicides, which inhibit acetolactate synthase (ALS). Piperazine derivatives often interact with neurotransmitter receptors (e.g., in CNS drugs), though agrochemical applications remain speculative.

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